N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a complex organic compound featuring a benzothiazole and thiazole moiety linked to a benzamide structure with an ethylsulfonyl group
Scientific Research Applications
Chemistry
In chemistry, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions and protein functions. Its ability to interact with biological macromolecules makes it useful in biochemical assays and drug discovery.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in treating diseases like cancer or infections.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, dyes, and polymers. Its role in material science includes applications in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to exhibit antimicrobial activity, suggesting that they may interact with bacterial cell components or enzymes to inhibit growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated that they have a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole and Thiazole Moieties: These heterocyclic structures can be synthesized through cyclization reactions involving appropriate precursors such as ortho-aminothiophenol for benzothiazole and α-haloketones for thiazole.
Coupling Reactions: The benzothiazole and thiazole units are then coupled using cross-coupling reactions, often facilitated by palladium catalysts under inert conditions.
Introduction of the Ethylsulfonyl Group: This step involves sulfonylation, where an ethylsulfonyl chloride reacts with the aromatic ring in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves amidation, where the amine group of the thiazole derivative reacts with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and ethylsulfonyl groups.
Reduction: Reduction reactions can target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or sulfides.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-methylbenzamide
- N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methanesulfonyl)benzamide
Uniqueness
Compared to similar compounds, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications.
Conclusion
This compound is a multifaceted compound with significant potential in scientific research and industrial applications. Its complex structure allows for diverse chemical reactions and modifications, making it a valuable tool in the development of new materials, drugs, and biochemical probes.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-9-7-12(8-10-13)17(23)22-19-21-15(11-26-19)18-20-14-5-3-4-6-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMVKCWVCWDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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